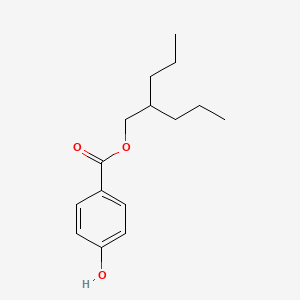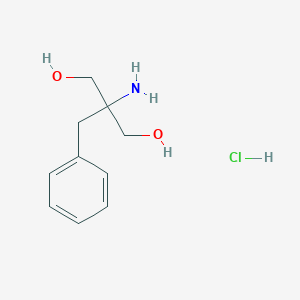
2-Amino-2-benzylpropane-1,3-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-benzylpropane-1,3-diol;hydrochloride is an organic compound with the molecular formula C10H16ClNO2. It is a derivative of 2-amino-1,3-propanediol, where one of the hydrogen atoms on the central carbon is replaced by a benzyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-benzylpropane-1,3-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-amino-1,3-propanediol.
Benzylation: The amino group is selectively benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The resulting 2-amino-2-benzylpropane-1,3-diol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation and hydrochloride formation steps.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-benzylpropane-1,3-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl ketones or benzyl aldehydes.
Reduction: Benzyl alcohols.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-benzylpropane-1,3-diol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-benzylpropane-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The benzyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-propanediol: The parent compound without the benzyl group.
2-Amino-2-methyl-1,3-propanediol: A similar compound with a methyl group instead of a benzyl group.
Serinol (2-Amino-1,3-propanediol): Another derivative used in various chemical applications.
Uniqueness
2-Amino-2-benzylpropane-1,3-diol;hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
827039-71-4 |
|---|---|
Fórmula molecular |
C10H16ClNO2 |
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
2-amino-2-benzylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(7-12,8-13)6-9-4-2-1-3-5-9;/h1-5,12-13H,6-8,11H2;1H |
Clave InChI |
NGEXGLRBMGDABR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
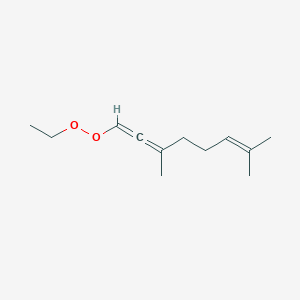
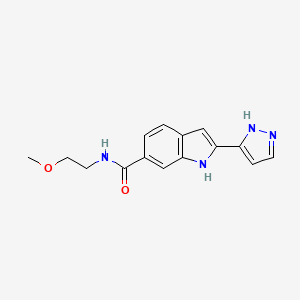
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)

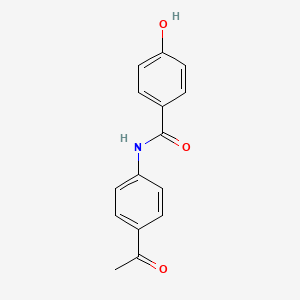
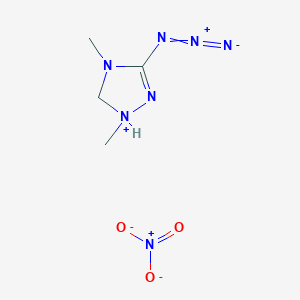
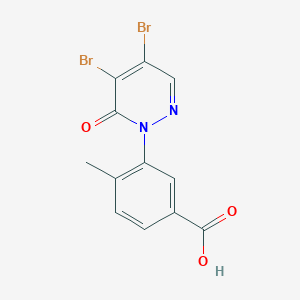
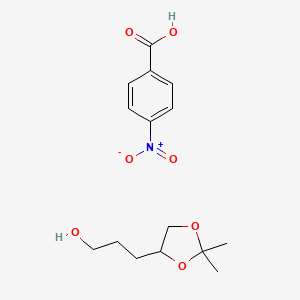

![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
